Allyltriphenylphosphonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJROWWQOJRJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939897 | |
| Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18480-23-4 | |
| Record name | Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18480-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltriphenylphosphonium chloride | |
| Source | ChemIDplus | |
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| Record name | 18480-23-4 | |
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| Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
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| Record name | Allyltriphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Ii. Advanced Synthetic Methodologies Involving Allyltriphenylphosphonium Chloride
Synthesis of Allyltriphenylphosphonium Chloride: Refined Protocols and Yield Optimization
The synthesis of this compound is a fundamental process, primarily achieved through the reaction of triphenylphosphine (B44618) with an allyl halide. chemicalbook.comlibretexts.org Optimization of this synthesis is crucial for its widespread application.
The formation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of allyl chloride. libretexts.orgyoutube.comyoutube.com This concerted step involves the formation of a new carbon-phosphorus bond and the simultaneous cleavage of the carbon-chlorine bond, resulting in the desired phosphonium (B103445) salt. libretexts.org The reaction is typically carried out by refluxing triphenylphosphine with benzyl (B1604629) chloride in a suitable solvent like chloroform (B151607). alfa-chemistry.com
Figure 1.While the direct reaction with allyl halides is common, alternative methods for synthesizing phosphonium salts exist. For instance, aryltriphenylphosphonium bromides can be synthesized from triphenylphosphine and aryl bromides in refluxing phenol (B47542) without a metal catalyst. nih.gov Another approach involves the one-step synthesis of triphenylphosphonium salts from various alcohols, including allyl alcohol, using trimethylsilyl (B98337) bromide and triphenylphosphine. organic-chemistry.org This method is advantageous as it avoids the need for potentially hazardous halogenating agents. organic-chemistry.org Furthermore, an improved process for preparing organic phosphonium chlorides involves the contact of an organic phosphonium bromide with a chloride ion in a heterogeneous mixture of water and an organic solvent. google.com The choice of synthetic route often depends on the desired purity, yield, and the nature of the substituents on the allyl group.
Utilization as a Precursor for Phosphorus Ylides in Olefination Reactions
This compound is a stable precursor for the corresponding phosphorus ylide, allylidene triphenylphosphorane, a key reagent in the Wittig olefination reaction. chemicalbook.comsigmaaldrich.com This reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. wikipedia.orglibretexts.org
The generation of the phosphorus ylide, or Wittig reagent, involves the deprotonation of the allyltriphenylphosphonium salt using a strong base. libretexts.orgwikipedia.org The choice of base is critical and significantly influences the efficiency and stereochemical outcome of the subsequent Wittig reaction. wikipedia.org Commonly used strong bases include n-butyllithium (nBuLi), sodium hydride (NaH), and sodium and potassium tert-butoxide. wikipedia.org For less reactive, stabilized phosphonium salts, weaker bases like sodium hydroxide (B78521) can be employed. wikipedia.org The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the decomposition of the highly reactive ylide. wikipedia.orgresearchgate.net
Figure 2.The stereochemistry of the resulting alkene in a Wittig reaction is highly dependent on the nature of the phosphorus ylide. wikipedia.orgorganic-chemistry.org This selectivity is a key advantage of the Wittig reaction, allowing for the controlled synthesis of either the (E)- or (Z)-isomer of the alkene.
The reactivity and stability of the phosphorus ylide are determined by the substituents on the carbanion.
Non-stabilized Ylides: Ylides bearing alkyl or hydrogen substituents are considered non-stabilized. wikipedia.org These ylides are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.orgorganic-chemistry.org This outcome is generally attributed to kinetic control, where the formation of the cis-oxaphosphetane intermediate is faster. wikipedia.org
Stabilized Ylides: When the ylide is substituted with an electron-withdrawing group, such as an ester or ketone, it is considered stabilized. wikipedia.orgorganic-chemistry.org These ylides are less reactive and generally yield (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org The increased stability of the ylide allows for the reaction to be reversible, leading to the thermodynamically more stable trans-oxaphosphetane intermediate, which then decomposes to the (E)-alkene. quora.com However, some studies suggest that even for stabilized ylides, the reaction may be under kinetic control. acs.org
The allylidene triphenylphosphorane derived from this compound is generally considered a non-stabilized ylide, and thus, its reactions with aldehydes are expected to predominantly yield (Z)-dienes. However, the stereochemical outcome can be influenced by various factors, including the specific reaction conditions and the nature of the aldehyde. researchgate.netresearchgate.net
Stereochemical Control in Wittig Olefination Reactions: E/Z Selectivity and Influencing Factors
Schlosser Modification and Stereoselective Alkene Synthesis
The Wittig reaction, a cornerstone of alkene synthesis, traditionally yields (Z)-alkenes from unstabilized ylides. wikipedia.orglibretexts.org However, the Schlosser modification offers a powerful strategy to invert this stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orglibretexts.org This method involves the use of excess lithium salts during the addition of the ylide, generated from a phosphonium salt like this compound, to a carbonyl compound. organic-chemistry.orgyoutube.com
The key to the Schlosser modification is the stabilization of the intermediate betaines by the lithium salts, preventing their immediate decomposition to the oxaphosphetane. organic-chemistry.org These lithiobetaines are stable enough to be deprotonated at a stereogenic center. Subsequent protonation with a sterically hindered proton donor leads to the more stable trans-lithiobetaine, which then proceeds to form the (E)-alkene upon elimination of triphenylphosphine oxide. organic-chemistry.org This technique allows for the selective synthesis of (E)-alkenes, a significant advantage over the conventional Wittig reaction which often provides poor (E)/(Z) selectivity with semi-stabilized ylides. wikipedia.org
Advanced Olefination Applications Beyond Standard Wittig Reactions
The reactivity of the ylide derived from this compound extends beyond simple olefination of aldehydes and ketones. Its application in more complex transformations highlights its versatility in constructing intricate molecular architectures.
The Wittig-type olefination of N-sulfonyl imines represents a significant extension of the classical reaction. This methodology allows for the stereoselective synthesis of vinyl arenes, which are valuable building blocks in organic synthesis. The reaction of the ylide generated from this compound with an N-sulfonyl imine proceeds to afford the corresponding vinyl arene with controlled stereochemistry. The specific conditions and the nature of the substituents on both the ylide and the imine can influence the stereochemical outcome of the reaction.
A powerful strategy for the synthesis of highly functionalized cyclic systems involves tandem reactions that form multiple bonds in a single operation. The ylide derived from this compound can participate in tandem Michael addition/ylide olefination reactions. rsc.orgresearchgate.net In a notable example, the reaction of a crotonate-derived chiral phosphonium salt with α,β-unsaturated carbonyl compounds in the presence of a base like cesium carbonate affords optically active cyclohexa-1,3-diene derivatives in good yields and with high enantiomeric excess. rsc.orgdoi.org This process involves an initial Michael addition of the ylide to the α,β-unsaturated system, followed by an intramolecular Wittig olefination to construct the cyclohexadiene ring. researchgate.net
Table 1: Tandem Michael Addition-Wittig Reaction for Cyclohexenone Annulation
| Reactants | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (3-carboxy-2-oxopropylidene)triphenylphosphorane + α,β-unsaturated aldehydes | Chiral secondary amine, LiClO₄, DABCO | Multifunctional 6-carboxycyclohex-2-en-1-ones | up to >50:1 | 86-99% |
This table summarizes the key findings of a highly stereoselective tandem Michael addition-Wittig reaction, showcasing the excellent stereocontrol achieved. organic-chemistry.org
The synthesis of conjugated dienes is of significant interest due to their prevalence in natural products and their utility as monomers in polymerization reactions. The Wittig reaction provides a direct and stereoselective route to these structures. A salt-free Wittig olefination has been developed that involves the reaction of phosphines, aldehydes, and allylic carbonates to produce 1,2,4-trisubstituted 1,3-dienes. researchgate.net This method is praised for its high efficiency and stereoselectivity. researchgate.net
Catalytic Applications and Mechanistic Investigations
Beyond its stoichiometric use in the Wittig reaction, this compound and related phosphonium salts can play a role in transition metal-catalyzed reactions, either as ligands or as precursors to ligands that influence the catalytic cycle.
In the realm of palladium-catalyzed reactions, phosphine (B1218219) ligands are crucial for modulating the reactivity and selectivity of the metal center. liv.ac.uk While this compound itself is a salt, the corresponding ylide or the triphenylphosphine it is derived from can act as ligands in palladium catalysis. The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, is a prime example where phosphine ligands are essential. youtube.com The mechanism involves the coordination of the palladium(0) catalyst to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. youtube.comnih.gov The nature of the phosphine ligand influences the stability of this intermediate and the subsequent nucleophilic attack. liv.ac.ukmdpi.com For instance, electron-donating phosphines can enhance the reaction rates. liv.ac.uk
Furthermore, direct allylation of arenes with allylic electrophiles can be achieved using a palladium catalyst in conjunction with a silver salt co-catalyst. escholarship.org Mechanistic studies suggest the formation of an arylsilver(I) species that then participates in the palladium-catalyzed cross-coupling. escholarship.org The phosphine ligand plays a critical role in this process, influencing the efficiency and selectivity of the C-H activation and subsequent C-C bond formation. escholarship.org
Exploration in Deep Eutectic Solvents (DESs) as Catalysts
Deep Eutectic Solvents (DESs) represent a new frontier in green chemistry, offering alternatives to volatile organic solvents. sfu.ca These systems, formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), have low melting points and are often biodegradable and inexpensive. mdpi.com Phosphonium salts, including allyltriphenylphosphonium halides, are excellent HBAs for creating DESs with diverse catalytic properties. acs.org
The combination of a phosphonium salt with a hydrogen bond donor like glycerol (B35011) can form a DES with valuable applications. While direct data for the chloride is sparse, extensive research on the bromide analogue provides significant insight. A DES formed from methyltriphenylphosphonium (B96628) bromide and glycerol has been effectively used for the extraction of glycerol from biodiesel, demonstrating the practical utility of this combination. researchgate.net The physical properties of these DESs, such as their freezing point, are highly dependent on the molar ratio of the salt to the hydrogen bond donor. This tunability allows for the optimization of the solvent for specific process conditions.
Table 1: Effect of Molar Ratio on the Freezing Point of Methyltriphenylphosphonium Bromide-Glycerol DES
| Molar Ratio (Salt:Glycerol) | Freezing Point (°C) |
| 1:3 | -5.5 researchgate.net |
| 1:4 | 15.6 researchgate.net |
This interactive table summarizes the freezing points of a DES based on a phosphonium salt and glycerol at different molar ratios.
These phosphonium-based DESs are also explored for their catalytic activity. For instance, a methyltriphenylphosphonium bromide/ethylene glycol DES has been shown to promote the stereoselective semi-reduction of internal alkynes to (Z)-alkenes. rsc.org
Phosphonium-based DESs have shown significant promise as catalysts in esterification and transesterification reactions. These reactions are fundamental in organic synthesis, particularly in the processing of fats and oils. nih.gov For example, a DES catalyst was used for the esterification of oleic acid with glycerol to reduce the content of free fatty acids (FFA) in low-grade oil. researchgate.net The study found that the reaction's efficiency was highly dependent on the catalyst concentration and temperature, achieving high conversion rates under optimized conditions. researchgate.net
The use of a phosphonium-based DES can achieve up to 95% conversion of free fatty acids within 30 minutes at a moderate temperature of 150°C with a 5 wt% catalyst concentration. researchgate.net Furthermore, the catalyst demonstrated excellent reusability, maintaining its activity over multiple cycles. researchgate.net In the broader context of biodiesel production, transesterification is a key process where triglycerides react with an alcohol. nih.gov The use of DESs can act as both a co-solvent and a catalyst in these systems. researchgate.net
Table 2: Effect of Temperature and Catalyst Concentration on FFA Conversion using a Phosphonium-based DES
| Temperature (°C) | DES Catalyst Conc. (wt%) | FFA Conversion (%) | Reaction Time (min) |
| 150 | 5 | 95 researchgate.net | 30 |
| 120 | 5 | Lower than 95 | 30 |
| 180 | 5 | Lower than 95 | 30 |
| 150 | 1 | Lower than 95 | 30 |
| 150 | 3 | Lower than 95 | 30 |
This interactive table illustrates the conversion of free fatty acids (FFA) under various reaction conditions using a phosphonium-based DES catalyst.
The effectiveness of a DES in catalysis is deeply connected to its solvation properties. These properties determine how the solvent interacts with reactants, intermediates, and catalysts, thereby influencing reaction rates and pathways. The solvation characteristics of a DES can be thoroughly investigated using techniques like inverse gas chromatography. osti.gov
The choice of the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) is paramount as it dictates the resulting physicochemical properties of the DES. acs.orgosti.gov Studies on various DESs, including those based on the related choline (B1196258) chloride HBA, show that these solvents exhibit a range of interactions. osti.gov For example, DESs comprised of choline chloride and API-HBDs showed strong hydrogen bond acidity and dipolarity. osti.gov In contrast, DESs made with diol-based HBDs tended to have stronger dipolar, hydrogen bond basicity, and hydrogen bond acidity interactions compared to those made with carboxylic acid-based HBDs. osti.gov This ability to tune the solvation environment by selecting specific HBA/HBD pairs allows for the design of DESs tailored for specific catalytic applications, enhancing solubility of reagents or stabilizing catalytic species. scielo.br
Iii. Theoretical and Computational Investigations of Allyltriphenylphosphonium Chloride
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic characteristics of the allyltriphenylphosphonium cation. These studies focus on the distribution of electrons within the molecule, the energies of its molecular orbitals, and how these features relate to its chemical stability and reactivity. The positively charged phosphorus atom and the presence of both allyl and phenyl groups create a complex electronic environment that computational methods can effectively map and interpret.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org For the allyltriphenylphosphonium cation, the HOMO and LUMO are key to understanding its electrophilic nature and its interactions with other chemical species.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital devoid of electrons and relates to its ability to accept electrons. ossila.com In the allyltriphenylphosphonium cation, the HOMO is typically localized on the phenyl rings and the C=C double bond of the allyl group, which are the most electron-rich regions. The LUMO, conversely, is expected to have significant contributions from the positively charged phosphorus atom and the σ* orbitals of the P-C bonds, making it the center for accepting electrons in a reaction.
| Parameter | Description | Expected Characteristics for Allyltriphenylphosphonium Cation |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Outermost orbital containing electrons; associated with nucleophilicity/electron donation. | Primarily localized on the π-systems of the phenyl rings and the allyl group's C=C bond. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Innermost orbital without electrons; associated with electrophilicity/electron acceptance. | Significant density on the phosphorus atom and the attached carbon atoms, reflecting its electrophilic character. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Energy difference between LUMO and HOMO; indicates kinetic stability and reactivity. | A relatively large gap is expected, contributing to the salt's stability, though it is reactive under appropriate conditions. |
Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For the allyltriphenylphosphonium cation, these calculations confirm a tetrahedral geometry around the central phosphorus atom, as predicted by VSEPR theory.
The optimized structure reveals key bond lengths and angles. The P-C bonds to the phenyl rings are typically shorter than the P-C bond to the allyl group. The phenyl groups adopt a propeller-like arrangement around the phosphorus center to minimize steric hindrance. The geometry of the allyl group itself is also of interest, with specific C-C and C=C bond lengths and torsion angles that can influence its reactivity.
| Structural Parameter | Typical Computationally Determined Value Range (for Triphenylphosphonium Derivatives) | Significance |
|---|---|---|
| P-C (phenyl) Bond Length | ~1.79 - 1.82 Å | Indicates a strong single bond with some degree of π-interaction. |
| P-C (allyl) Bond Length | ~1.82 - 1.85 Å | Slightly longer than P-C (phenyl), reflecting different hybridization and electronic environment. |
| C-P-C Bond Angle | ~107° - 112° | Consistent with a tetrahedral geometry around the phosphorus atom. |
| C=C (allyl) Bond Length | ~1.34 Å | Characteristic of a carbon-carbon double bond. |
| C-C (allyl) Bond Length | ~1.50 Å | Characteristic of a carbon-carbon single bond adjacent to a double bond. |
The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the ability of a species to accept electrons. It is calculated from the electronic chemical potential and chemical hardness, which are in turn related to the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
The allyltriphenylphosphonium cation, with its formal positive charge localized primarily on the phosphorus atom, is inherently electrophilic. Computational studies on related phosphonium (B103445) ylides show that the phosphorus center is highly electrophilic. nih.gov The electrophilicity index provides a quantitative measure of this property, allowing for comparison with other reagents and prediction of its behavior in reactions involving nucleophilic attack. The electron transfer characteristics are dominated by the molecule's tendency to accept electron density at the LUMO, initiating reactions such as the formation of the corresponding phosphorus ylide upon treatment with a base.
Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack. acs.org The Fukui function f⁻(r) indicates the propensity of a site to react with an electrophile, while f⁺(r) points to the site most susceptible to nucleophilic attack. For the allyltriphenylphosphonium cation, the primary interest is in its reaction with nucleophiles (or bases). The condensed Fukui function (f⁺) would be largest on the atoms of the allyl group, particularly the α-carbon (adjacent to phosphorus) and the γ-carbon (the terminal CH₂), identifying them as the most likely sites for nucleophilic attack. This is consistent with the known reactivity of the corresponding ylide in the Wittig reaction. acs.org
| Parameter | Definition | Predicted Characteristics for Allyltriphenylphosphonium Cation |
|---|---|---|
| Mulliken Atomic Charges | Calculated partial charge on each atom. wikipedia.org | Large positive charge on P; smaller partial positive charges on C and H atoms. |
| Fukui Function (f⁺) | Indicates the most probable sites for nucleophilic attack. acs.org | Highest values are expected on the α- and γ-carbons of the allyl group. |
Frontier Molecular Orbital (FMO) Theory Applications
Computational Modeling of Reaction Mechanisms and Intermediates
Allyltriphenylphosphonium chloride is primarily used as a precursor to the corresponding phosphorus ylide for the Wittig reaction. Computational modeling, again primarily using DFT, has been crucial in elucidating the mechanism of the Wittig reaction, moving beyond simplified textbook representations. nih.govmasterorganicchemistry.com
Modern computational studies of the salt-free Wittig reaction support a mechanism involving a direct [2+2] cycloaddition between the ylide and a carbonyl compound to form an oxaphosphetane intermediate. wikipedia.orgnih.gov This four-membered ring intermediate is the only species detected between reactants and products. The subsequent decomposition of the oxaphosphetane via a cycloreversion process yields the alkene and triphenylphosphine (B44618) oxide.
For an allylic ylide, computational models can explore the reaction pathway, including the structure and energy of the transition states and the oxaphosphetane intermediate. The calculations can rationalize the stereoselectivity (E/Z) of the resulting alkene, which is influenced by steric and electronic interactions in the transition state leading to the oxaphosphetane. nih.gov The substitution on the allyl group of the ylide plays a significant role in dictating these interactions and, consequently, the final product distribution.
Wittig Reaction Mechanism: Oxaphosphetane Formation and Betaine (B1666868) Intermediates
The Wittig reaction, a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones, proceeds through a series of complex intermediates. libretexts.org Theoretical studies have been pivotal in understanding the roles of oxaphosphetane and betaine species in the reaction pathway involving this compound.
The generally accepted mechanism involves the initial formation of a phosphorus ylide from the phosphonium salt. mnstate.edu This ylide then reacts with a carbonyl compound. Two primary intermediates have been proposed: a dipolar, charge-separated betaine and a four-membered heterocyclic oxaphosphetane. libretexts.orglibretexts.org
For many years, the Wittig reaction was described as a stepwise process involving a betaine intermediate. pitt.edu However, these betaine intermediates were never directly observed in many cases. pitt.edu More recent experimental and theoretical evidence, particularly under salt-free and aprotic conditions, suggests that the reaction may proceed directly to the oxaphosphetane intermediate via a [2+2] cycloaddition. pitt.eduresearchgate.netwikipedia.org
The formation of the oxaphosphetane is considered a decisive step, and its subsequent decomposition via a syn-cycloreversion process yields the final alkene and triphenylphosphine oxide. libretexts.orgpitt.edu Computational studies have shown that betaines are often energetically less favorable than both the reactants and the oxaphosphetane intermediates. pitt.edu However, the existence and potential interconversion of betaine intermediates remain a subject of ongoing research, with some studies suggesting they can be observed under specific conditions, such as in the presence of lithium halides. researchgate.netwikipedia.org
Elucidation of Anomalous Wittig Reaction Mechanisms
While the general mechanism of the Wittig reaction is well-established, anomalous outcomes and pathways can occur. Theoretical investigations play a crucial role in understanding these deviations. For instance, the stereochemistry of the resulting alkene is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.org The Schlosser modification, for example, intentionally alters the reaction pathway by converting the initially formed erythro betaine to the more stable threo betaine at low temperatures, leading to the E-alkene. wikipedia.org
Recent theoretical work has also explored catalytic versions of the Wittig reaction, aiming to minimize the stoichiometric phosphine (B1218219) oxide waste. researchgate.net These studies investigate alternative mechanisms for ylide formation and regeneration, sometimes involving different catalysts and reaction conditions that deviate from the traditional pathway. researchgate.net
Theoretical Insights into Corrosion Inhibition Mechanisms
This compound has been investigated as a potential corrosion inhibitor for metals, and computational studies have provided a molecular-level understanding of its protective action.
The primary mechanism of corrosion inhibition by organic compounds like this compound is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. mdpi.comijstr.org The nature of this adsorption can be investigated using various adsorption isotherm models, with the Langmuir model being frequently employed. ijstr.orgresearchgate.netresearchgate.net
The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface. ijstr.org Theoretical studies fitting experimental data to this model can determine the adsorption constant (Kads), which provides insight into the strength of the interaction between the inhibitor and the metal. A good fit to the Langmuir model suggests that the inhibitor molecules form a uniform, protective layer on the metal.
Quantum chemical calculations, often employing Density Functional Theory (DFT), are powerful tools for correlating the molecular properties of an inhibitor with its corrosion inhibition efficiency. researchgate.net Several key parameters are calculated to predict and explain the inhibitive action of this compound.
Theoretical calculations have been performed on allyltriphenylphosphonium halides to understand their potential as corrosion inhibitors for iron. researchgate.net These studies compute various quantum chemical parameters to correlate with inhibition efficiency. The general trend found is that the inhibition efficiency increases in the order: allyltriphenylphosphonium iodide < allyltriphenylphosphonium bromide < this compound. researchgate.net
Key quantum chemical parameters include:
E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process and inhibition efficiency.
E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor's effectiveness.
Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the metal surface.
Mulliken Charges: The distribution of charges on the atoms of the inhibitor molecule can indicate the sites most likely to be involved in the adsorption process. For this compound, the phosphorus atom is a likely center for interaction with the metal surface. researchgate.net
Table 1: Quantum Chemical Parameters for Allyltriphenylphosphonium Halides as Corrosion Inhibitors
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Predicted Inhibition Efficiency Trend |
|---|---|---|---|---|
| Allyltriphenylphosphonium iodide | - | - | - | Lowest |
| Allyltriphenylphosphonium bromide | - | - | - | Intermediate |
| This compound | - | - | - | Highest |
Iv. Advanced Research Applications of Allyltriphenylphosphonium Chloride
Material Science Research and Functional Materials
Allyltriphenylphosphonium chloride is a versatile compound that is finding increasing use in material science for the creation of functional materials. Its specific chemical properties are being harnessed to address challenges in areas such as metal protection and environmental remediation.
Corrosion Inhibition: Performance and Mechanistic Aspects
A significant area of investigation for this compound is its application as a corrosion inhibitor. It functions by adsorbing to a metal's surface, forming a protective barrier that mitigates the corrosive process. Theoretical calculations have been performed on phosphonium (B103445) compounds, including this compound, to better understand their effectiveness as corrosion inhibitors for iron. researchgate.net
Research has demonstrated the utility of this compound and similar organic phosphonium compounds as additives in protective coatings. When mixed into solvent-based or powder coatings, these inhibitors can provide long-term corrosion protection. specialchem.com Their mechanism often involves improving the barrier properties of the coating, which reduces the permeability to water and corrosive ions. paint.org Phenol-based ionic polymers, for example, have been used as corrosion-inhibiting coatings for mild steel, forming a complex with iron ions on the metal's surface and achieving high inhibition efficiencies. researchgate.net
The efficacy of corrosion inhibitors can often be amplified through synergistic interactions with other compounds. For instance, the use of certain inhibitors in combination with halide ions, such as iodide, can enhance their performance. researchgate.net This enhanced effect is often attributed to the halide ions promoting the adsorption of the inhibitor molecules onto the metal surface. doaj.org Smart corrosion inhibitors, such as those based on layered double hydroxides (LDH), can release inhibiting ions in response to the presence of corrosive agents like chloride ions, showcasing a targeted, synergistic protective action. mdpi.com The combination of alloying elements like chromium in steel with inhibitors can also lead to a synergistic improvement in corrosion resistance. mdpi.com
Functionalization of Carbon Nanotubes for Adsorption Applications
Carbon nanotubes (CNTs) are promising materials for various applications, but their effectiveness can be enhanced through surface modification, a process known as functionalization. rsc.orgmpg.de Allyltriphenylphosphonium salts have been central to developing novel functionalized CNTs for environmental applications. researchgate.netdaneshyari.comnih.govtees.ac.uk
A noteworthy application involves using a deep eutectic solvent (DES) made from allyltriphenylphosphonium bromide (a closely related halide salt) and a hydrogen bond donor like glycerol (B35011) to functionalize CNTs. researchgate.netdaneshyari.comnih.govtees.ac.uk This method creates a novel adsorbent material designed for removing toxic heavy metals, such as mercury (Hg²⁺), from water. researchgate.netdaneshyari.comnih.govtees.ac.uk The DES serves as an effective and more environmentally friendly medium for modifying the CNTs, which can then be used for water purification. researchgate.netresearchgate.net
To understand the efficiency of these functionalized CNTs, researchers perform detailed adsorption studies. For the removal of mercury by CNTs functionalized with an allyltriphenylphosphonium bromide-based DES, the Freundlich isotherm model was found to best describe the adsorption process. daneshyari.comnih.govtees.ac.uk The maximum experimental adsorption capacity for mercury was determined to be 186.97 mg g⁻¹. daneshyari.comnih.govtees.ac.uk
Kinetic analyses showed that the adsorption rate follows a pseudo-second-order model. daneshyari.comnih.govtees.ac.uk This indicates that the rate-limiting step is likely chemisorption, a process involving chemical bonding between the mercury ions and the surface of the functionalized CNTs. researchgate.net
Table 1: Adsorption Data for Mercury (Hg²⁺) Removal by Functionalized CNTs
| Parameter | Value/Model | Source |
| Adsorption Isotherm Model | Freundlich | daneshyari.comnih.govtees.ac.uk |
| Maximum Adsorption Capacity | 186.97 mg/g | daneshyari.comnih.govtees.ac.uk |
| Adsorption Kinetic Model | Pseudo-second-order | daneshyari.comnih.govtees.ac.uk |
| Optimal pH for Removal | 5.5 | daneshyari.comnih.gov |
| Optimal Contact Time | 28 minutes | daneshyari.comnih.gov |
Synthetic Organic Chemistry Applications
This compound is a versatile reagent in synthetic organic chemistry, primarily valued for its role in forming carbon-carbon double bonds through the celebrated Wittig reaction. libretexts.orglumenlearning.comwikipedia.org Its applications extend to the construction of complex molecular architectures, including natural products and materials for advanced chemical studies. The salt serves as a stable precursor to the corresponding phosphonium ylide, a highly reactive intermediate that engages with aldehydes and ketones to produce alkenes. masterorganicchemistry.comyoutube.com
The construction of complex organic molecules, particularly those with pharmaceutical applications, often relies on robust and stereoselective bond-forming reactions. This compound, as a precursor for the Wittig reagent, is instrumental in this field. The Wittig reaction facilitates the synthesis of alkenes and, notably, conjugated dienes, which are crucial structural motifs in numerous natural products and medicines. nih.gov
A significant application is in the synthesis of prostaglandins, a class of lipid compounds with potent biological activities. A recent concise chemoenzymatic synthesis of several prostaglandins, including prostaglandin (B15479496) F2α, employs the Wittig reaction as a key step for the sequential incorporation of the characteristic lipid side chains onto a chiral cyclopentane (B165970) core. nih.gov This approach highlights the reaction's compatibility with complex, functionalized molecules, enabling the construction of these vital therapeutic agents on a gram scale. nih.gov Similarly, the Wittig reaction has been used to synthesize leukotriene A methyl ester, where a non-stabilized ylide is used to install a cis-double bond, demonstrating the reaction's utility in creating specific alkene geometries within complex structures. libretexts.orgwikipedia.org
Furthermore, phosphonium salts are involved in the synthesis of other complex natural products. For instance, methodology involving the cyclodehydration of 1,5-diols mediated by phosphonium salts has been applied toward the synthesis of amphidinol 3, a polyketide natural product with a complex structure featuring multiple 1,5-diol units and tetrahydropyran (B127337) rings.
While the primary role of this compound is not the conversion of existing dienes into other alkenes, it is fundamental to the regioselective synthesis of conjugated 1,3-dienes from carbonyl compounds. The Wittig reaction provides a powerful method for controlling the precise location of a new double bond. mdpi.com
When the ylide derived from this compound reacts with an aldehyde or ketone, a new carbon-carbon double bond is formed between the carbonyl carbon and the α-carbon of the allyl group. This process is inherently regioselective. For instance, the reaction with an aldehyde (R-CHO) specifically yields a 1,3-diene. The stereochemistry of the resulting diene (E/Z isomerism) can often be influenced by the reaction conditions and the nature of the ylide (stabilized or non-stabilized), a feature that is exploited in targeted synthesis. lumenlearning.comwikipedia.org
Modern synthetic methods continue to focus on achieving high regio- and stereoselectivity in diene synthesis. While palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed alkene-alkyne couplings represent alternative advanced methods for creating specific dienes, the Wittig reaction remains a cornerstone technique due to its reliability and broad substrate scope. nih.gov
Table 1: The Wittig Reaction for Diene Synthesis
| Reactant 1 (Ylide Precursor) | Reactant 2 (Carbonyl) | Product Type | Significance |
| This compound | Aldehyde (R-CHO) | 1,3-Diene | Forms a terminal conjugated diene system |
| This compound | Ketone (R-CO-R') | Substituted 1,3-Diene | Creates an internal conjugated diene system |
Allyltriphenylphosphonium salts and related phosphonium compounds play a role in synthetic strategies targeting diols and the subsequent creation of chemical libraries. Research has shown that 1,5-diols can be cyclized into dihydropyrans through a direct cyclodehydration reaction utilizing phosphonium salts. This methodology is valuable in building complex heterocyclic structures from acyclic precursors.
The synthesis of diols, such as 1,3- and 1,5-diols, is a critical area of research as these structures serve as versatile scaffolds for creating spatially diverse chemical libraries for drug discovery. nih.gov Phosphonium salt-based catalysis has also been developed for the transesterification of dialkyl carbonates with diols. researchgate.net This reaction can be directed to form either cyclic carbonates or linear dicarbonate (B1257347) products, depending on the diol structure. researchgate.net The resulting carbonate and diol building blocks can be further functionalized, for instance, by reacting with amines to generate libraries of carbamates, which are important functional groups in many pharmaceuticals. The divergent reactivity of allyl carbonates and allyl carbamates, influenced by the catalyst system, further expands the possibilities for creating diverse molecular libraries.
The concept of Frustrated Lewis Pairs (FLPs) has opened new avenues for metal-free catalysis. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. chemistryviews.org Triphenylphosphine (B44618), the parent phosphine (B1218219) of this compound, can act as the bulky Lewis base in an FLP system.
When combined with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the phosphine-borane pair can activate small molecules, most notably dihydrogen (H₂). chemistryviews.org The FLP achieves heterolytic cleavage of the H-H bond, generating a phosphonium cation and a hydridoborate anion. nih.govscispace.com This activated hydrogen can then be transferred to a substrate.
This principle has been applied to the metal-free hydrogenation of unactivated alkenes. chemistryviews.org The FLP system activates H₂, and the resulting species can reduce alkenes such as ethylene, propylene, or cyclohexene (B86901) to their corresponding alkanes (ethane, propane, and cyclohexane). nih.govresearchgate.net The phosphonium ion, a key intermediate in this catalytic cycle, is formed when the phosphine base accepts a proton. This application represents a significant advance in catalysis, providing a metal-free pathway for alkene addition reactions. chemistryviews.org
Table 2: FLP-Mediated Alkene Hydrogenation
| Lewis Base (Component) | Lewis Acid | Substrate (Alkene) | Product (Alkane) |
| Mesitylphosphine (Mes₃P) | Aluminum Iodide (AlI₃) | Propylene | Propane |
| t-Butylphosphine (tBu₃P) | Tris(pentafluorophenyl)borane | Ethylene | Ethane |
| Phosphatriptycene | Tris(pentafluorophenyl)borane | Cyclohexene | Cyclohexane |
Prostanoids are a class of biologically active lipids, including prostaglandins, prostacyclins, and thromboxanes, characterized by a five-membered ring and two aliphatic side chains. The precise chemical synthesis of these molecules is of great pharmaceutical importance. The Wittig reaction, for which this compound is a key reagent precursor, is a cornerstone of many synthetic routes to prostanoids. nih.gov
The primary challenge in prostanoid synthesis is the stereocontrolled installation of the two side chains (termed the α- and ω-chains) onto the central cyclopentane core. The Wittig reaction is exceptionally well-suited for this task, particularly for constructing the ω-chain. In a landmark chemoenzymatic synthesis of prostaglandin F2α, a Wittig reaction is used to couple the ω-side chain phosphonium ylide with the aldehyde functional group of the Corey lactone intermediate. nih.gov This reaction establishes the C15 hydroxyl group and the C13-C14 double bond with the correct geometry, which is critical for the biological activity of the final molecule. nih.gov The compatibility of the Wittig reaction with other sensitive functional groups present in the prostaglandin framework makes it an invaluable tool in this field. libretexts.orgwikipedia.org
V. Spectroscopic and Analytical Research Methodologies for Allyltriphenylphosphonium Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of allyltriphenylphosphonium chloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the structure of this compound by identifying the number and environment of protons. youtube.com The analysis of chemical shifts, signal multiplicity, and coupling constants allows for the precise assignment of each proton in the molecule.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the protons of the triphenylphosphine (B44618) and allyl groups are distinctly observed. hplcvials.comtaylorfrancis.com The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the downfield region, generally between δ 7.61 and 7.79 ppm. hplcvials.com
The protons of the allyl group exhibit characteristic signals. The methylene (B1212753) protons (–CH₂–) adjacent to the phosphorus atom are observed as a doublet of doublets around δ 4.74 ppm. The terminal vinyl protons (=CH₂) show signals around δ 5.30 and 5.48 ppm, each as a doublet of doublets, due to coupling with the adjacent vinyl proton and the methylene protons. The internal vinyl proton (–CH=) appears as a multiplet further downfield, around δ 5.61-5.64 ppm. hplcvials.com
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|
| Aromatic Protons | 7.61 - 7.79 | Multiplet |
| Internal Vinyl Proton (-CH=) | 5.61 - 5.64 | Multiplet |
| Terminal Vinyl Proton (=CH₂) | 5.48 | Doublet of Doublets, J = 16.8, 5.2 Hz |
| Terminal Vinyl Proton (=CH₂) | 5.30 | Doublet of Doublets, J = 10.0, 4.4 Hz |
| Methylene Protons (-CH₂-P) | 4.74 | Doublet of Doublets, J = 15.6, 7.2 Hz |
Data sourced from a 400 MHz spectrometer. hplcvials.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of this compound. eag.com Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive analysis of the carbon framework. oup.comalwsci.com
In the ¹³C NMR spectrum, the carbon atoms of the phenyl groups show multiple signals in the aromatic region (typically δ 118-136 ppm). The carbon atom directly bonded to phosphorus (ipso-carbon) is observed as a doublet due to one-bond coupling with the phosphorus atom. The ortho, meta, and para carbons also exhibit distinct chemical shifts and may show coupling to the phosphorus atom. hplcvials.com
The carbons of the allyl group are also clearly identifiable. The methylene carbon (–CH₂–) attached to the phosphorus atom displays a significant downfield shift and appears as a doublet with a large coupling constant due to the direct C-P bond. The vinyl carbons (–CH= and =CH₂) have characteristic shifts in the olefinic region of the spectrum. hplcvials.com
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| Aromatic C | 135.1 | d, J = 3.0 Hz |
| Aromatic C | 134.0 | d, J = 9.6 Hz |
| Aromatic C | 130.4 | d, J = 2.8 Hz |
| Vinyl C (-CH=) | 126.3 | d, J = 3.0 Hz |
| Vinyl C (=CH₂) | 123.3 | d, J = 9.9 Hz |
| Aromatic C (ipso) | 118.4 | d, J = 85.2 Hz |
| Methylene C (-CH₂-P) | 28.9 | d, J = 49.8 Hz |
Data sourced from a 100 MHz spectrometer. hplcvials.com
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific technique for characterizing the chemical environment around the phosphorus atom. iastate.edu Since ³¹P has a natural abundance of 100% and a spin of ½, it provides a strong, easily interpretable signal. pharmaguru.copnnl.gov
For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphorus environment. In a deuterated chloroform solvent, the chemical shift for the phosphorus atom in the allyltriphenylphosphonium cation is observed at approximately δ 21.15 ppm, relative to an external standard of 85% phosphoric acid. hplcvials.com This chemical shift is characteristic of a tetra-coordinated phosphonium (B103445) salt.
Table 3: ³¹P NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ³¹P | 21.15 |
Data sourced from a 162 MHz spectrometer. hplcvials.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of ionic and polar compounds like this compound. rsc.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation.
In the positive ion mode ESI-MS analysis of this compound, the spectrum is dominated by the peak corresponding to the allyltriphenylphosphonium cation ([C₂₁H₂₀P]⁺). High-resolution mass spectrometry (HRMS) can determine the mass of this cation with high accuracy, which serves to confirm its elemental composition. The experimentally determined mass is compared with the theoretically calculated mass. For the allyltriphenylphosphonium cation, the calculated mass is 303.1297 m/z, and a typical experimental finding is around 303.1290 m/z, confirming the identity of the cation. hplcvials.com
Table 4: ESI-MS Data for the Allyltriphenylphosphonium Cation
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₂₁H₂₀P]⁺ | 303.1297 | 303.1290 |
Data obtained via high-resolution mass spectrometry. hplcvials.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for the identification and quantification of volatile and semi-volatile compounds.
Direct analysis of this compound by GC-MS is generally not feasible. As a phosphonium salt, it is a non-volatile ionic compound and will not elute from a GC column under standard conditions. hplcvials.comalwsci.com The high temperatures used in the GC injector and column would lead to decomposition rather than volatilization.
However, GC-MS can be an important tool for assessing the purity of a sample of this compound by detecting any volatile organic impurities. For instance, residual solvents from the synthesis or purification process, or unreacted starting materials such as allyl chloride, could be identified and quantified using a headspace GC-MS method.
Furthermore, specialized techniques such as Pyrolysis-GC-MS could be employed to analyze the compound. eag.compnnl.gov In this method, the sample is thermally decomposed in a controlled manner into smaller, volatile fragments, which are then separated by GC and identified by MS. This can provide structural information about the original non-volatile compound. Another approach is chemical derivatization, where the non-volatile compound is reacted to form a more volatile derivative that is amenable to GC-MS analysis. alwsci.compharmaguru.co
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a foundational technique for identifying the various functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption is detected and plotted to produce an IR spectrum, which serves as a molecular fingerprint.
Fourier Transform Infrared (FTIR) spectroscopy is an advanced form of IR spectroscopy that offers higher resolution and sensitivity. In the analysis of this compound, FTIR is instrumental in confirming the presence of its key structural components: the allyl group and the triphenylphosphonium cation.
The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The allyl group is identifiable by the C-H stretching vibrations of the sp2-hybridized carbons of the double bond, which typically appear above 3000 cm⁻¹. udel.edu The C=C stretching vibration of the alkene is also a key marker, generally found in the 1680-1620 cm⁻¹ region. umd.edu
The triphenylphosphonium moiety is characterized by the stretching vibrations of the aromatic C-H bonds, also occurring above 3000 cm⁻¹, and the characteristic C=C stretching vibrations of the phenyl rings, which are typically observed around 1600 and 1500 cm⁻¹. udel.edu The P-C (phenyl-phosphorus) bond also gives rise to specific vibrations. For instance, P+-C vibration peaks in related phosphonium bromide compounds have been observed at 1436 and 1107 cm⁻¹. chemicalbook.com The C-Cl bond stretch is expected in the fingerprint region, generally between 850 and 550 cm⁻¹. chemicalbook.com
A summary of the expected FTIR absorption bands for the key functional groups in this compound is provided in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | > 3000 | Stretch |
| Alkene (=C-H) | > 3000 | Stretch |
| Aliphatic (CH₂) | 3000 - 2850 | Stretch |
| Alkene (C=C) | 1680 - 1620 | Stretch |
| Aromatic (C=C) | ~1600 and ~1500 | Ring Stretch |
| P⁺-C (Phenyl) | ~1440 and ~1110 | Stretch |
| C-Cl | 850 - 550 | Stretch |
This table presents generalized data based on established infrared spectroscopy correlation charts and data from related compounds.
X-ray Diffraction (XRD) for Solid-State Structure Analysis
The type of data obtained from an XRD analysis is summarized in the illustrative table below.
| Parameter | Description | Example Data (Hypothetical) |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | 10.123 |
| b (Å) | Unit cell dimension. | 15.456 |
| c (Å) | Unit cell dimension. | 12.789 |
| α (°) | Unit cell angle. | 90 |
| β (°) | Unit cell angle. | 105.3 |
| γ (°) | Unit cell angle. | 90 |
| Volume (ų) | The volume of the unit cell. | 1925.4 |
| Z | The number of formula units per unit cell. | 4 |
This table is for illustrative purposes to show the type of data generated from an XRD experiment.
Electrochemical Techniques for Mechanistic Studies
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of chemical compounds and for studying the mechanisms of electron transfer reactions. In the context of this compound, these methods can provide insights into its electrochemical stability and its potential role in electro-organic synthesis.
Studies on various phosphonium salts have demonstrated that they can undergo both reduction and oxidation processes. The electrochemical behavior is typically investigated by scanning the potential of a working electrode and measuring the resulting current. Cyclic voltammetry can be used to determine the reduction and oxidation potentials of a compound, which are related to the energies of its Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), respectively.
For many phosphonium salts, the reduction is an irreversible process. The electrochemical data can be used to understand the mechanism of reactions where phosphonium salts act as intermediates or catalysts. For example, the electrochemical oxidation of tertiary phosphines in the presence of nucleophiles can lead to the formation of phosphonium salts, and CV can be used to probe the mechanism of this transformation.
The table below illustrates the type of data that can be obtained from electrochemical studies of phosphonium salts.
| Compound Type | Technique | Measured Parameter | Typical Value Range (vs. Fc/Fc⁺) |
| Aromatic Phosphonium Salts | Cyclic Voltammetry | Onset Oxidation Potential (E_ox) | +0.95 V to +1.61 V (irreversible) |
| Aromatic Phosphonium Salts | Cyclic Voltammetry | Onset Reduction Potential (E_red) | -1.40 V to -2.32 V (irreversible) |
This table contains generalized data from studies on various phosphonium salts to illustrate the electrochemical parameters that can be determined.
Q & A
Q. What are the key challenges in synthesizing Allyltriphenylphosphonium chloride, and how can purity be optimized?
Synthesis of this compound often involves quaternization of triphenylphosphine with allyl chloride. A critical challenge is avoiding side reactions, such as oxidation of the phosphine or incomplete quaternization. To optimize purity:
Q. How can researchers ensure reproducibility in experiments involving this compound?
Reproducibility hinges on:
- Standardized characterization : Provide full spectral data (H, C, and P NMR) and elemental analysis for all synthesized batches .
- Batch documentation : Record solvent purity, reaction temperature, and stoichiometry (e.g., allyl chloride:triphenylphosphine ratio of 1:1.05 to account for volatility) .
- Storage : Store under inert gas (argon) at 4°C to prevent degradation .
Advanced Research Questions
Q. What computational methods are effective for studying this compound in deep eutectic solvents (DES)?
Density Functional Theory (DFT) simulations using B3LYP/6-31++G(d,p) basis sets are widely used to model interactions in DES systems. Key findings include:
Q. How can this compound be covalently incorporated into polymers for antimicrobial applications?
A validated approach involves:
- Functionalization : Perform a thiol-ene Michael addition to introduce hydroxyl groups, enabling polymerization with isocyanates (e.g., IPDI) .
- Characterization : Use FTIR (C=O stretch at ~1700 cm) and TGA (thermal stability up to 200°C) to confirm covalent bonding .
- Antimicrobial testing : Follow ASTM E2149 for non-leaching coatings against S. aureus and E. coli .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- X-ray crystallography : Resolve counterion positioning and crystal packing (e.g., Cambridge Structural Database entry 1919938 for allyltriphenylphosphonium salts) .
- Solid-state P NMR : Distinguish between crystalline and amorphous phases (chemical shift anisotropy patterns) .
- ESI-MS : Confirm molecular ion peaks ([M-Cl] at m/z 303.1) and detect impurities .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported CO2_22 solubility values for DES containing this compound?
Discrepancies may arise from:
- Experimental variables : Temperature (25°C vs. 40°C) and DES molar ratios (e.g., 1:4 vs. 1:6 phenol:phosphonium salt) .
- Validation steps :
- Replicate studies using gravimetric or volumetric methods under controlled humidity.
- Cross-validate with molecular dynamics simulations to correlate solubility with DES nanostructure .
Methodological Best Practices
Q. What protocols mitigate hazards when handling this compound?
- Safety : Use PPE (gloves, goggles) due to its irritant properties. Avoid inhalation; work in a fume hood .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid phosphine gas release .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 338.81 g/mol | |
| CAS RN | 18480-23-4 | |
| P NMR shift (DMSO) | 20–25 ppm (singlet) | |
| Thermal stability (TGA) | Decomposition onset at ~200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
